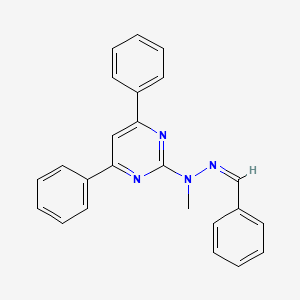![molecular formula C15H19N3O3 B5303201 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPEP and belongs to the class of psychoactive substances known as research chemicals. DMPEP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied extensively.
作用机制
DMPEP works by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which can result in enhanced mood, increased motivation, and improved cognitive function. DMPEP has also been shown to have some affinity for the sigma-1 receptor, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEP has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin levels in the brain, which can lead to enhanced mood and motivation. DMPEP has also been shown to improve cognitive function, including memory and attention. Additionally, DMPEP has been shown to have some neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
DMPEP has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its effects on neurotransmitter systems are well-characterized. DMPEP has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies. However, there are also some limitations to the use of DMPEP in lab experiments. The compound is relatively new, and its long-term effects on the brain and body are still unknown. Additionally, DMPEP is a psychoactive substance, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on DMPEP. One area of interest is the development of new therapeutic applications for the compound. DMPEP has shown promise as a treatment for psychiatric disorders and neurodegenerative diseases, and further research may lead to the development of new drugs based on this compound. Another area of interest is the study of the long-term effects of DMPEP on the brain and body. As the compound is relatively new, there is still much to be learned about its safety and efficacy. Finally, there is a need for further research into the mechanism of action of DMPEP, including its effects on neurotransmitter systems and the sigma-1 receptor. This research may lead to a better understanding of the compound's therapeutic potential and may help to develop new drugs based on this compound.
合成方法
The synthesis of DMPEP is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including condensation reactions and reduction reactions. The starting materials for the synthesis of DMPEP are 3,4-dimethoxyphenylacetic acid and 1-methyl-1H-pyrazole-5-carboxylic acid. These compounds are reacted with thionyl chloride to form the corresponding acid chlorides, which are then condensed to form DMPEP.
科学研究应用
DMPEP has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit strong binding affinity for the dopamine transporter and the serotonin transporter, which are both important targets for the treatment of psychiatric disorders. DMPEP has also been shown to have potential as a cognitive enhancer and may be useful for the treatment of conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-12(7-9-17-18)15(19)16-8-6-11-4-5-13(20-2)14(10-11)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKKBLPVGLRZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)



![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![2-(3,4-dichlorophenyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5303189.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)
